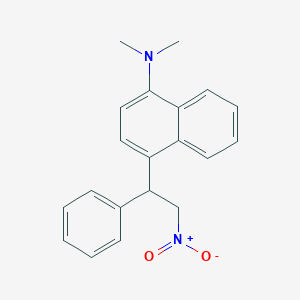![molecular formula C19H16F3N3O B14211550 Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]- CAS No. 581809-87-2](/img/structure/B14211550.png)
Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- is a complex organic compound with a molecular formula of C19H16F3N3O This compound is part of the urea family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of isoquinoline derivatives with trifluoromethyl-substituted phenyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired urea derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme interactions and protein binding due to its unique structure. . Additionally, its industrial applications include its use as a catalyst in various chemical reactions and processes.
Mécanisme D'action
The mechanism of action of Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and isoquinoline moiety play crucial roles in its binding affinity and specificity towards these targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, thereby modulating their activity and function . These interactions are essential for its biological and chemical effects.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- stands out due to its unique structural features. Similar compounds include other urea derivatives with different substituents on the phenyl and isoquinoline rings. For instance, N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is another compound with a similar trifluoromethyl group but differs in its overall structure and applications
Propriétés
Numéro CAS |
581809-87-2 |
|---|---|
Formule moléculaire |
C19H16F3N3O |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
1-isoquinolin-5-yl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-5-1-3-13(11-15)7-10-24-18(26)25-17-6-2-4-14-12-23-9-8-16(14)17/h1-6,8-9,11-12H,7,10H2,(H2,24,25,26) |
Clé InChI |
BGQKMFQDIUFOHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)

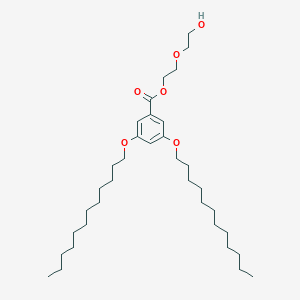
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)

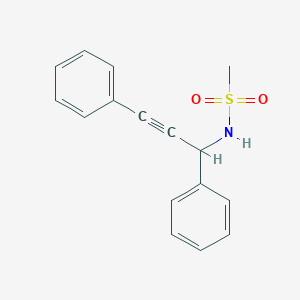

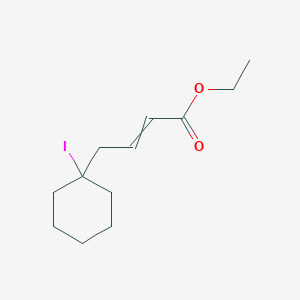
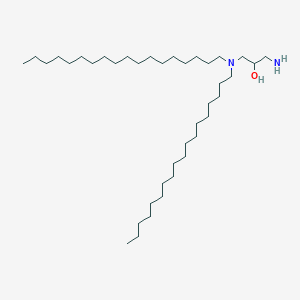
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
